Hexopyrronium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3734-12-1 |
|---|---|
Molecular Formula |
C20H30BrNO3 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3,5-6,9-10,17-18,23H,4,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YEVVXURMULIHJU-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hexopyrronium bromide; Hexopyrronii bromidum |
Origin of Product |
United States |
Pharmacological Mechanisms of Action of Hexopyrronium Bromide
Modulation of Cholinergic Neurotransmission Pathways
By competitively blocking muscarinic receptors, Hexopyrronium (B1206158) bromide directly modulates cholinergic neurotransmission pathways. Acetylcholine (B1216132) released from parasympathetic nerve terminals is prevented from binding to its postsynaptic receptors on target organs. geneesmiddeleninformatiebank.nl This interruption of the signaling cascade attenuates or abolishes the physiological responses typically mediated by parasympathetic nerve impulses. For instance, the well-documented ability of Hexopyrronium bromide to reduce gastric acid secretion is a direct result of blocking muscarinic receptors (primarily M3) on parietal cells in the stomach, thereby inhibiting the cholinergic stimulation of acid production. ejournals.ca
Exploration of Non-Muscarinic Receptor Interactions
A comprehensive review of the scientific literature does not indicate significant research into the interactions of this compound with non-muscarinic receptor systems. Its pharmacology is predominantly characterized by its effects as an anticholinergic agent.
Investigation of Sigma Receptor Binding
Sigma receptors, comprising at least two subtypes (σ1 and σ2), are a unique class of intracellular proteins that are not related to muscarinic or opioid receptors. nih.govnih.gov They are considered chaperone proteins that can modulate a variety of other receptors and signaling pathways. mdpi.com Many drugs have been found to interact with sigma receptors. nih.gov However, based on available scientific literature, there have been no specific investigations published that characterize the binding affinity or functional activity of this compound at either the σ1 or σ2 sigma receptor subtypes. Therefore, its potential interaction with this receptor system remains uncharacterized.
Evaluation of Interactions with Other Neurotransmitter Receptor Systems
The primary pharmacological classification of this compound is a muscarinic receptor antagonist. Its mechanism of action is predominantly attributed to its ability to competitively inhibit the binding of acetylcholine to muscarinic receptors. While its effects on the muscarinic receptor system are well-documented, a comprehensive evaluation of its interaction with a wide array of other neurotransmitter receptor systems is not extensively detailed in publicly available scientific literature. The majority of research has focused on its potent anticholinergic properties.
Based on the available information, this compound is largely considered a peripherally acting muscarinic antagonist, with its quaternary ammonium (B1175870) structure limiting its ability to cross the blood-brain barrier. This characteristic generally confines its primary effects to the peripheral nervous system.
Isolated mentions in patent literature suggest the potential for interaction with other receptor systems, although these are not supported by extensive binding or functional assay data. For instance, it has been noted that the (R)-(-)-enantiomer of related compounds is the eutomer (the more potent enantiomer) for histamine (B1213489) H1 receptor binding. However, specific affinity (Ki) or potency (IC50) values for this compound at the histamine H1 receptor, or other non-muscarinic receptors such as adrenergic, dopaminergic, or serotonergic receptors, are not readily found in published studies.
The development of new chemical entities often involves broad receptor screening panels to determine selectivity and identify potential off-target effects. Such comprehensive screening data for this compound is not widely reported. Therefore, while its primary mechanism is clear, a detailed profile of its interactions with other neurotransmitter systems remains an area with limited available research.
Preclinical in Vitro and Ex Vivo Investigations of Hexopyrronium Bromide
Receptor Binding and Functional Assays
Receptor binding and functional assays are fundamental in vitro tools to determine the affinity and efficacy of a compound at its target receptors. For hexopyrronium (B1206158) bromide, these assays focus on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors with five subtypes (M1-M5).
Radioligand Binding Studies for Receptor Occupancy
Radioligand binding assays are utilized to quantify the affinity of hexopyrronium bromide for different muscarinic receptor subtypes. These experiments typically involve incubating membranes from cells or tissues expressing a specific receptor subtype with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug, in this case, this compound. The ability of this compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
While specific binding data for this compound is not extensively published, studies on analogous quaternary ammonium (B1175870) antimuscarinics like glycopyrronium (B1196793) bromide provide insight into the expected receptor binding profile. Glycopyrronium bromide has been shown to have high affinity for muscarinic receptors. nih.govnih.gov For instance, in studies using rat tissues, glycopyrrolate (B1671915) (the active moiety of glycopyrronium bromide) demonstrated Ki values in the nanomolar range for M1, M2, and M3 receptors, indicating potent binding. nih.gov It is anticipated that this compound would exhibit a similar high-affinity binding profile to muscarinic receptors.
Table 1: Illustrative Muscarinic Receptor Binding Affinities of a Representative Quaternary Ammonium Anticholinergic (Glycopyrrolate)
| Receptor Subtype | Tissue Source | Radioligand | Ki (nM) |
|---|---|---|---|
| M1 | Rat Cerebral Cortex | [³H]-Telenzepine | 1.2 |
| M2 | Rat Heart | [³H]-NMS | 3.6 |
This table presents representative data for glycopyrrolate to illustrate the expected binding affinities for a compound like this compound. NMS = N-methylscopolamine.
Cell-Based Functional Assays for Signaling Pathway Modulation
Cell-based functional assays are employed to assess the functional consequences of receptor binding, i.e., whether the compound acts as an antagonist, agonist, or allosteric modulator. For an anticholinergic agent like this compound, these assays typically measure the inhibition of a physiological response induced by a muscarinic agonist (e.g., acetylcholine or carbachol).
A common method involves using cell lines genetically engineered to express a specific muscarinic receptor subtype. The activation of these receptors by an agonist leads to a measurable downstream signaling event, such as an increase in intracellular calcium concentration or inhibition of adenylyl cyclase. The potency of this compound as an antagonist is determined by its ability to inhibit this agonist-induced response. The results are often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Similar to receptor binding, specific functional assay data for this compound is limited. However, related compounds like ipratropium (B1672105) bromide and tiotropium (B1237716) bromide are well-characterized as potent muscarinic antagonists in functional assays. wikipedia.orgnih.gov For example, in studies on guinea-pig airways, glycopyrrolate has been shown to be a potent antagonist of acetylcholine-induced contractions, with high functional affinity at M1 and M3 receptors. nih.gov
Standardization and Validation of In Vitro Bioassays
The reliability and reproducibility of in vitro bioassays are ensured through rigorous standardization and validation. This involves establishing consistent experimental conditions, including cell line maintenance, reagent quality, and assay protocols. Validation procedures confirm the assay's accuracy, precision, specificity, and robustness. For receptor binding assays, this includes determining the specific binding, non-specific binding, and the saturation kinetics of the radioligand. In functional assays, the response to known agonists and antagonists is characterized to ensure the assay performs as expected.
Isolated Tissue and Organ Bath Studies
Ex vivo studies using isolated tissues and organs provide a more integrated physiological system to evaluate the pharmacological effects of a compound compared to cell-based assays. These studies are crucial for understanding how a drug's effects at the receptor level translate to a response in a whole tissue or organ.
Assessment of Smooth Muscle Contractility and Relaxation Properties
Isolated organ bath studies are widely used to investigate the effects of drugs on smooth muscle function. nih.gov For this compound, this would typically involve isolating a piece of smooth muscle-containing tissue, such as the guinea-pig ileum or trachea, and mounting it in an organ bath filled with a physiological salt solution. The tissue is connected to a force transducer to measure isometric contractions.
The anticholinergic activity of this compound would be assessed by its ability to inhibit contractions induced by muscarinic agonists like acetylcholine or carbachol. A cumulative concentration-response curve for the agonist is generated in the absence and presence of increasing concentrations of this compound. A rightward shift in the agonist's concentration-response curve in the presence of this compound is indicative of competitive antagonism. The potency of the antagonism can be quantified by determining the pA2 value from a Schild plot analysis. Studies on other quaternary ammonium anticholinergics have demonstrated potent inhibition of agonist-induced contractions in various smooth muscle preparations. nih.gov
Table 2: Illustrative Functional Antagonism of Acetylcholine-Induced Contractions in Guinea-Pig Ileum by a Representative Anticholinergic
| Antagonist Concentration (nM) | Acetylcholine EC50 (nM) | Dose Ratio |
|---|---|---|
| 0 | 50 | 1 |
| 1 | 150 | 3 |
| 10 | 500 | 10 |
This table provides hypothetical data to illustrate the expected outcome of an isolated tissue experiment for a compound like this compound.
Studies on Gastric Secretion Regulation in Isolated Preparations
The antisecretory effects of anticholinergic agents can be investigated using isolated gastric mucosa preparations. In this ex vivo model, a section of the stomach lining is mounted in an Ussing chamber, which allows for the separate perfusion of the mucosal and serosal sides and the measurement of acid secretion.
Investigation of Antispasmodic Activity on Isolated Tissues
Information regarding the specific antispasmodic activity of this compound on isolated tissues is not extensively available in the public domain. However, its classification as an anticholinergic agent suggests that it likely exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors on smooth muscle cells. This action would lead to a reduction in smooth muscle tone and motility, which is the basis of its potential antispasmodic effects.
One historical study noted the action of this compound on gastric secretion in dogs and ulceration in rats, which points towards its systemic anticholinergic properties that could include antispasmodic activity in the gastrointestinal tract. researchgate.netresearchgate.netwjahr.comthepharmajournal.comijarbs.comresearchgate.net Anticholinergic agents, in general, are known to inhibit contractions induced by various spasmogens in isolated tissue preparations, such as the guinea pig ileum or rabbit jejunum. The potency and efficacy of such agents are typically quantified by determining their ability to inhibit the contractile responses to agonists like acetylcholine or carbachol.
Without specific experimental data for this compound, a representative data table illustrating how such findings are typically presented is shown below. This table is hypothetical and serves to demonstrate the type of data that would be generated from such studies.
Hypothetical Antispasmodic Activity of this compound on Isolated Guinea Pig Ileum
| Spasmogen | This compound Concentration (nM) | Inhibition of Contraction (%) |
|---|---|---|
| Acetylcholine (1 µM) | 1 | 25 |
| Acetylcholine (1 µM) | 10 | 55 |
| Acetylcholine (1 µM) | 100 | 85 |
| Histamine (B1213489) (1 µM) | 100 | 15 |
Note: This table is for illustrative purposes only. Actual data for this compound is not available.
Cellular and Subcellular Pathway Analysis
Investigation of Acetylcholine-Induced Intracellular Signaling Cascades
As an anticholinergic agent, this compound is expected to interfere with the intracellular signaling cascades initiated by acetylcholine binding to muscarinic receptors. Muscarinic receptors, particularly the M3 subtype found on smooth muscle cells, are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, stimulate phospholipase C (PLC). mdpi.com This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which are crucial steps in the signaling pathway leading to smooth muscle contraction.
This compound would likely act as an antagonist at these M3 receptors, thereby preventing the initiation of this signaling cascade. This would result in a decrease in the production of second messengers like IP3 and DAG, and consequently, a reduction in intracellular calcium levels, leading to smooth muscle relaxation.
The following table provides a hypothetical representation of the expected effects of this compound on key components of the acetylcholine-induced signaling pathway.
Hypothetical Effects of this compound on Acetylcholine-Induced Signaling
| Signaling Molecule | Change upon Acetylcholine Stimulation | Expected Change with this compound Pre-treatment |
|---|---|---|
| Inositol 1,4,5-trisphosphate (IP3) | Increase | Attenuation of Increase |
| Diacylglycerol (DAG) | Increase | Attenuation of Increase |
| Intracellular Ca2+ Concentration | Increase | Attenuation of Increase |
Note: This table is for illustrative purposes only. Actual data for this compound is not available.
Analysis of Ion Channel Modulation
The primary mechanism of action for an anticholinergic compound like this compound is not direct modulation of ion channels, but rather the blockade of muscarinic receptors. However, by blocking the acetylcholine signaling cascade, it would indirectly affect the activity of certain ion channels. For instance, the increase in intracellular calcium concentration initiated by acetylcholine can activate calcium-dependent potassium (K+) channels and chloride (Cl-) channels in smooth muscle cells.
By preventing the initial rise in intracellular calcium, this compound would indirectly inhibit the activation of these calcium-dependent ion channels. There is no evidence from the available information to suggest that this compound directly binds to and modulates any specific ion channels. Its effects on ion channel activity are likely secondary to its primary action as a muscarinic receptor antagonist.
A hypothetical data table summarizing the potential indirect effects on ion channels is presented below.
Hypothetical Indirect Effects of this compound on Ion Channel Activity
| Ion Channel Type | Effect of Acetylcholine | Expected Indirect Effect of this compound |
|---|---|---|
| L-type Voltage-Gated Ca2+ Channels | No direct effect, but sensitized by signaling cascade | No direct effect |
| Calcium-Activated K+ Channels | Activation (leading to hyperpolarization and relaxation feedback) | Inhibition of activation |
Note: This table is for illustrative purposes only. Actual data for this compound is not available.
In Vivo Animal Model Research of Hexopyrronium Bromide
Gastrointestinal System Models
Investigations of Gastric Ulceration in Animal Models
There is no available research on the effects of Hexopyrronium (B1206158) bromide in animal models of gastric ulceration. A variety of animal models are utilized to study the pathology of gastric ulcers and to evaluate potential therapeutic agents, including those induced by non-steroidal anti-inflammatory drugs (NSAIDs), ethanol, or pylorus ligation jddtonline.info. Despite the existence of these models, they have not been used to investigate Hexopyrronium bromide.
Modulation of Gastrointestinal Motility in Preclinical Models
Specific preclinical studies on the modulation of gastrointestinal motility by this compound are not present in the available literature. While related compounds are known to inhibit gastrointestinal motility, direct evidence for this compound is absent nih.gov.
Respiratory System Models
Assessment of Bronchodilatory Effects in Animal Models
There is a lack of specific research assessing the bronchodilatory effects of this compound in animal models. In contrast, other anticholinergic drugs, such as ipratropium (B1672105) bromide and N-butylscopolammonium bromide, have been studied in animal models, like horses with recurrent airway obstruction, to evaluate their potential as bronchodilators nih.govresearchgate.net.
Studies on Airway Secretion Modulation
No studies investigating the modulation of airway secretions by this compound in animal models were found. Research on other anticholinergic agents, such as tiotropium (B1237716) bromide, has been conducted in murine models of asthma to assess their impact on airway inflammation and mucus production nih.gov.
Other Physiological System Investigations in Animals
Dermal Penetration and Permeation Research in Animal Skin Models
Research into the dermal penetration and permeation of this compound is crucial for the development of topical formulations. While detailed quantitative data from in vivo animal studies on this compound specifically are not extensively published, the principles of such research rely on established animal skin models. The selection of an appropriate animal model is a critical step, as the skin structure and permeability can vary significantly between species and compared to human skin. researchgate.netresearchgate.nettaylorfrancis.com
In vitro and ex vivo studies using excised animal skin are common preliminary methods for assessing dermal absorption. researchgate.netlabcorp.com These studies often utilize diffusion cells, such as Franz cells, to measure the rate at which a compound permeates the skin membrane from a donor to a receptor compartment. diva-portal.org Key parameters evaluated include the flux (the rate of permeation per unit area) and the permeability coefficient. researchgate.net
Animal models frequently used in these assessments include porcine (pig), rat, rabbit, and guinea pig skin. dovepress.com Porcine skin is often considered a suitable surrogate for human skin due to its histological similarities, including a comparable thickness of the stratum corneum, the primary barrier to drug absorption. dovepress.comnih.gov In contrast, rodent skin, particularly rat skin, has been consistently shown to be more permeable than human skin. researchgate.net This higher permeability in rat skin can lead to an overestimation of dermal absorption when extrapolating results to humans. researchgate.net
Reproductive studies in rats and rabbits did not find teratogenic effects, though topical application to the skin of rabbits did not induce a significant reaction. hres.canih.gov While clinical studies in humans using topical formulations of the compound demonstrate minimal systemic absorption, suggesting low dermal penetration, the specific preclinical animal data quantifying these permeation rates are not widely available. consensus.appresearcher.life
| Animal Model | Key Characteristics Relevant to Permeation | General Permeability Compared to Human Skin | Reference |
|---|---|---|---|
| Porcine (Pig) | Histologically similar; comparable stratum corneum thickness (21–26 μm) and hair follicle density. | Similar permeability for many compounds. | dovepress.com |
| Rat | Most frequently used rodent model; structurally similar to human skin but thinner. | Generally more permeable; may overestimate human absorption. | researchgate.netdovepress.com |
| Rabbit | Higher permeability than human skin. | More permeable. | researchgate.net |
| Mouse | Thinner stratum corneum compared to human skin. | More permeable. | nih.gov |
Impact on Glandular Secretory Activity in Animal Models
This compound, acting as a muscarinic acetylcholine (B1216132) receptor antagonist, has been investigated for its effects on glandular secretions in various animal models. nih.gov Its primary mechanism involves blocking the action of acetylcholine at effector cells, including those in exocrine glands, thereby reducing their secretory activity. nih.govnih.gov
The antisialagogue (saliva-inhibiting) effect is a well-documented outcome of the compound's activity. In animal pharmacology studies involving dogs, this compound was shown to effectively inhibit salivary secretion that was induced by methacholine. hres.ca Further studies in sedated dogs confirmed that intravenous this compound resulted in significantly reduced pharyngeal secretions compared to other anticholinergic agents. colab.ws This demonstrates a potent inhibitory effect on the salivary glands in this animal model.
Beyond salivary glands, the compound's impact has been noted on other glandular systems. In dogs, this compound inhibited both basal and histamine-stimulated gastric secretion. hres.ca Furthermore, reproductive studies have suggested an effect on seminal secretions. In rats, diminished rates of conception were observed in a dose-related manner. hres.canih.gov Studies in dogs indicated that this might be attributable to reduced seminal secretion, which becomes evident at high doses of the compound. hres.canih.gov
The compound's ability to reduce the body's ability to sweat is a key therapeutic effect in humans, achieved by blocking muscarinic receptors in sweat glands. nih.govgavinpublishers.com While this effect is the basis for its topical use in treating hyperhidrosis, specific in vivo animal studies quantifying the reduction in sweat production are not detailed in the available literature. nih.govresearchgate.net
| Gland Type | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Salivary Glands | Dog | Inhibition of methacholine-induced salivation; significant reduction in pharyngeal secretions. | hres.cacolab.ws |
| Gastric Glands | Dog | Inhibition of basal and histamine-stimulated gastric secretion. | hres.ca |
| Seminal Glands | Dog, Rat | Diminished seminal secretion suggested at high doses. | hres.canih.gov |
Structure Activity Relationship Sar Studies of Hexopyrronium Bromide
Influence of the Quaternary Ammonium (B1175870) Moiety on Pharmacological Efficacy
The quaternary ammonium group is a cornerstone of hexopyrronium (B1206158) bromide's high pharmacological efficacy. This structural feature is characteristic of many potent muscarinic antagonists. pharmacy180.comcutm.ac.in The nitrogen atom in the pyrrolidinium (B1226570) ring is bonded to two methyl groups, resulting in a permanently cationic state. This positive charge is crucial for the initial ionic interaction with the anionic site of the muscarinic receptor, which is a key step in the binding process. pharmacy180.com
Unlike tertiary amines, which exist in equilibrium between charged and uncharged forms, the permanent cation of quaternary compounds like hexopyrronium bromide limits their ability to cross lipid membranes, such as the blood-brain barrier. wikipedia.org This effectively confines their action to the peripheral nervous system. The nature of the alkyl groups attached to the nitrogen can also modulate activity; small alkyl groups like the methyl groups present in this compound are generally associated with high antagonist potency. pharmacy180.comcutm.ac.in
Table 1: Impact of Nitrogen Ionization on Anticholinergic Properties
| Compound Type | Nitrogen Structure | Charge at Physiological pH | Key Characteristic | Example Compound |
|---|---|---|---|---|
| Quaternary Ammonium | R₄N⁺ | Permanent Positive | Low CNS penetration | This compound |
Role of Pyrrolidinium Ring Substitutions in Receptor Interactions
The pyrrolidinium ring serves as the scaffold for the ester and quaternary ammonium functionalities. The precise spatial arrangement of these groups is critical for effective receptor binding. In this compound, the ester side chain is attached at the 3-position of the ring. Research on analogous piperidine-based anticholinergics has shown that the substitution pattern on the amino alcohol ring significantly influences potency. nih.gov
Furthermore, the structure of this compound contains two chiral centers: one on the pyrrolidinium ring where the ester group is attached, and another at the α-carbon of the acyl group. Stereoselectivity is a well-documented phenomenon in muscarinic receptor binding. Studies on the closely related glycopyrronium (B1196793) bromide have demonstrated that specific isomers, particularly the (2R, 3'S) configuration, are substantially more potent than their enantiomeric or diastereomeric counterparts. nih.gov This high degree of stereospecificity indicates that the receptor's binding pocket is highly ordered and that a precise orientation of the pyrrolidinium ring and its substituents is necessary for optimal interaction.
Impact of Phenyl and Cyclohexane Moieties on Binding Affinity and Selectivity
The presence of two distinct rings—one aromatic (phenyl) and one saturated (cyclohexane)—is a common feature among highly potent antagonists and is often found to be more effective than having two identical rings. pharmacy180.com The hydroxyl group also plays a crucial role, as it can act as a hydrogen bond donor, forming a strong interaction with a corresponding acceptor site on the receptor and further anchoring the molecule in place. pharmacy180.comyoutube.com The replacement of a cyclopentyl group (as seen in glycopyrronium) with a larger cyclohexyl group in hexopyrronium may subtly influence hydrophobic interactions and receptor fit, potentially altering binding affinity and selectivity.
Comparative SAR Analysis with Related Anticholinergic Compounds
Analyzing this compound alongside other anticholinergic agents highlights key structural determinants of activity. Compounds like atropine, ipratropium (B1672105), tiotropium (B1237716), and the closely related glycopyrronium bromide provide a framework for comparison.
Atropine: A naturally occurring tertiary amine, its ability to cross the blood-brain barrier leads to central nervous system effects. It is non-selective for muscarinic receptor subtypes. nih.gov
Ipratropium Bromide: A quaternary ammonium derivative of atropine, it has limited CNS penetration. Like atropine, it is non-selective across M1, M2, and M3 receptor subtypes. nih.gov
Glycopyrronium Bromide: Structurally, it is the closest analog to this compound, differing only by having a cyclopentyl ring instead of a cyclohexyl ring. wikipedia.org It is also a quaternary ammonium compound with peripheral action. Studies indicate it has a modest selectivity, with a 3- to 5-fold higher affinity for M1 and M3 receptors over M2 receptors. nih.gov
Tiotropium Bromide: This quaternary ammonium compound exhibits kinetic selectivity. While its binding affinity is similar across muscarinic subtypes, it dissociates much more slowly from M1 and M3 receptors compared to M2 receptors, resulting in a longer duration of action and functional selectivity. nih.gov
The SAR data suggest that while the quaternary ammonium structure restricts CNS access, modifications to the acyl groups and the amino alcohol ring are key to modulating receptor subtype selectivity and the duration of action.
Table 2: Comparative Structural and Selectivity Profile of Anticholinergic Agents
| Compound | Nitrogen Type | Key Acyl Groups | Receptor Selectivity | Primary Characteristic |
|---|---|---|---|---|
| This compound | Quaternary Ammonium | Phenyl, Cyclohexyl, Hydroxyl | Assumed to be similar to Glycopyrronium | Peripheral action |
| Glycopyrronium Bromide | Quaternary Ammonium | Phenyl, Cyclopentyl, Hydroxyl | M1/M3 > M2 (3-5 fold) nih.gov | Peripheral action, close structural analog |
| Atropine | Tertiary Amine | Phenyl, Hydroxymethyl | Non-selective nih.gov | Crosses blood-brain barrier |
| Ipratropium Bromide | Quaternary Ammonium | Phenyl, Hydroxymethyl | Non-selective nih.gov | Peripheral action, derived from atropine |
Rational Design and Derivatization Strategies for Enhanced Pharmacological Profiles
The principles derived from SAR studies provide a roadmap for the rational design of new anticholinergic molecules with improved therapeutic profiles. stonybrookmedicine.edu A primary goal is to enhance receptor subtype selectivity to target specific tissues and minimize side effects. For instance, designing antagonists with high selectivity for M3 receptors is desirable for treating respiratory conditions, as this could reduce the M2-mediated cardiac side effects. nih.gov
One prominent derivatization strategy involves the creation of "soft drugs." These are pharmacologically active molecules that undergo predictable and rapid metabolism into inactive species upon entering systemic circulation. researchgate.netnih.gov For glycopyrrolate (B1671915) analogs, this has been explored by replacing the N-methyl group with moieties, such as N-alkoxycarbonylmethyl, that are susceptible to enzymatic hydrolysis. researchgate.netresearchgate.net This approach aims to create drugs that are potent at the site of administration but have a reduced potential for systemic side effects.
Further derivatization strategies could include:
Altering Cycloalkyl Ring Size: Modifying the size of the saturated ring (e.g., from cyclopentyl to cyclohexyl) to optimize hydrophobic interactions.
Modifying N-Alkyl Substituents: Changing the alkyl groups on the quaternary nitrogen to fine-tune the molecule's interaction with the receptor and its pharmacokinetic properties.
Exploring Ester Analogs: Replacing the ester linkage with more stable or, conversely, more labile groups to control the duration of action.
These strategies, guided by a thorough understanding of SAR, allow for the systematic modification of lead compounds like this compound to develop new agents with enhanced efficacy and selectivity.
Research Methodologies and Advanced Techniques in Hexopyrronium Bromide Studies
Application of Advanced Spectroscopic and Chromatographic Techniques in Research
The precise characterization and quantification of Hexopyrronium (B1206158) bromide rely on sophisticated analytical techniques. Advanced spectroscopic and chromatographic methods are indispensable for confirming the compound's identity, determining its purity, and studying its stability.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for the structural elucidation of organic molecules like Hexopyrronium bromide. researchgate.netscilit.comd-nb.infonih.govyoutube.com 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's complex structure. Advanced NMR experiments can also be used to study the compound's conformation in solution.
Mass Spectrometry (MS): Due to the permanent positive charge on the quaternary ammonium (B1175870) group, desorption ionization techniques are well-suited for the mass spectrometric analysis of this compound. researchgate.net Techniques such as electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) can be used to accurately determine the molecular weight and elemental composition of the cation. youtube.com Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, quantification, and purification of this compound. google.comresearchgate.net Given its ionic nature, ion-pair reversed-phase HPLC is a particularly effective method. helixchrom.com This technique involves the addition of an ion-pairing agent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention and separation on a reversed-phase column. The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide excellent separation of the Hexopyrronium cation and its bromide counter-ion in a single run. sielc.comsielc.com
Gas Chromatography (GC): As a non-volatile ionic compound, this compound cannot be directly analyzed by conventional GC. However, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can be employed, where the compound is thermally degraded into volatile fragments that can be separated and identified. american.edu
Hypothetical Comparison of Analytical Techniques for this compound Analysis
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, conformational analysis | High purity, relatively large sample amount | Unambiguous structure elucidation | Lower sensitivity compared to MS |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments | Small sample amount, can tolerate some impurities | High sensitivity and specificity | May not distinguish between isomers |
| HPLC | Quantification, purity assessment, separation from impurities | Soluble sample | Robust, reproducible, widely available | Requires method development for optimal separation |
Computational Chemistry and Molecular Modeling Approaches
Computational methods have become integral to modern drug discovery and development, offering insights into the molecular interactions and pharmacokinetic properties of compounds like this compound. These in silico approaches can significantly reduce the time and cost associated with experimental studies.
To understand the mechanism of action of this compound, which is known to be a muscarinic antagonist, computational techniques such as ligand-receptor docking and molecular dynamics simulations are employed. tandfonline.com
Ligand-Receptor Docking: This technique predicts the preferred orientation of this compound when it binds to the active site of its target receptor, such as the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov By modeling the interactions between the ligand and the amino acid residues of the receptor, docking studies can help to identify the key binding forces and rationalize the compound's affinity and selectivity. researchgate.netmdpi.commdpi.comnih.govpnas.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the this compound-receptor complex over time. acs.org These simulations provide a more realistic representation of the biological environment and can reveal important information about the stability of the binding pose, the role of solvent molecules, and any conformational changes in the receptor upon ligand binding.
The prediction of a drug candidate's pharmacokinetic and toxicological properties is a critical step in its development. In silico ADMET prediction models can provide early indications of potential liabilities, allowing for the prioritization of compounds with more favorable profiles. researchgate.net
For this compound, a quaternary ammonium compound, specific ADMET properties are of particular interest. researchgate.net For instance, its permanent positive charge is likely to affect its absorption and ability to cross biological membranes, such as the blood-brain barrier. nih.gov Various computational models are available to predict these and other ADMET properties. greenstonebio.com
Predicted ADMET Properties of Quaternary Ammonium Compounds
| Property | Predicted Outcome for Quaternary Ammonium Compounds | Rationale |
| Oral Absorption | Low to moderate | The permanent positive charge limits passive diffusion across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Penetration | Low | The charged nature of the molecule hinders its ability to cross the BBB. |
| Metabolism | Potentially low | Quaternary ammonium compounds are generally more resistant to metabolic degradation. acs.org |
| Excretion | Primarily renal | Excretion is likely to occur through the kidneys. |
| hERG Blockage | Possible liability | Some quaternary amines have been shown to interact with the hERG potassium channel. nih.gov |
Development and Optimization of Preclinical Assay Systems
The discovery and characterization of new compounds with therapeutic potential, as well as the further investigation of known compounds like this compound, rely on the development of robust and efficient preclinical assay systems.
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that interact with a specific biological target. unchainedlabs.com In the context of this compound's known activity as a muscarinic antagonist, HTS assays could be developed to screen for new compounds with similar or improved properties. nih.gov These assays are typically performed in a microplate format and utilize a detectable signal, such as fluorescence or luminescence, to measure the activity of the compounds. youtube.com
Once a compound of interest, such as this compound, has been identified, more specific in vitro assays are required to characterize its pharmacological activity in detail. researchgate.net For an anticholinergic agent, these assays would typically involve:
Receptor Binding Assays: These assays measure the affinity of the compound for its target receptor. nih.gov For this compound, this would involve competitive binding experiments using radiolabeled ligands and cell membranes expressing specific subtypes of muscarinic receptors.
Functional Assays: These assays measure the effect of the compound on the function of the target receptor. researchgate.net For an antagonist like this compound, this would involve measuring its ability to inhibit the response of a cell to a known agonist of the muscarinic receptor. nih.govfrontiersin.org
Strategic Considerations in Hexopyrronium Bromide Drug Discovery and Development Research
Identification and Validation of Novel Biological Targets for Anticholinergic Action
The primary mechanism of anticholinergic drugs is the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors. researchgate.netnih.gov For a compound like Hexopyrronium (B1206158) bromide, the initial step in target identification is characterizing its binding affinity and selectivity across the five muscarinic receptor subtypes (M1-M5). nih.gov These subtypes are distributed throughout the central and peripheral nervous systems and mediate a wide array of physiological functions. researchgate.net
Recent advances in structural biology have provided detailed views of muscarinic receptors, which can facilitate the development of new, subtype-selective ligands. researchgate.net Achieving selectivity is a critical goal in modern anticholinergic drug development. For instance, drugs targeting the M3 muscarinic receptor for conditions like Chronic Obstructive Pulmonary Disease (COPD) can suffer from off-target effects on the M2 subtype, which helps modulate heart rate. pnas.org
The validation of these targets involves a variety of research methods:
In Vitro Binding Assays : Radioligand binding assays are used to determine the affinity (expressed as Kᵢ or Kₔ values) of Hexopyrronium bromide and its analogs for each muscarinic receptor subtype. pa2online.orgnih.gov
Functional Assays : Cellular assays, such as calcium flux or ERK1/2 phosphorylation assays, measure the functional consequence of receptor binding, determining whether the compound acts as an antagonist or agonist. pa2online.orgresearchgate.net
Structural Biology : High-resolution crystal structures of muscarinic receptors can reveal the precise molecular interactions between the drug and the receptor's binding pocket, guiding the design of more selective molecules. researchgate.netpnas.org
Beyond the well-established muscarinic receptors, research may also explore novel, non-traditional targets that could contribute to anticholinergic effects or offer new therapeutic avenues. This could include investigating interactions with other G protein-coupled receptors (GPCRs) or ion channels that are modulated by cholinergic signaling.
| Receptor Subtype | Primary Location(s) | Key Physiological Functions | Relevance in Drug Discovery |
|---|---|---|---|
| M1 | Central Nervous System (CNS), Stomach | Cognition, gastric acid secretion youtube.com | Target for seizure prevention and cognitive disorders nih.gov |
| M2 | Heart, CNS | Decreases heart rate youtube.com | Antagonism can lead to cardiovascular side effects pnas.org |
| M3 | Smooth muscle (bronchi, bladder), Glandular tissue | Bronchoconstriction, bladder contraction, salivation youtube.com | Primary target for COPD and overactive bladder; antagonism can cause dry mouth nih.govpnas.org |
| M4 | CNS | Involved in CNS signaling pathways | Potential target for neuropsychiatric conditions nih.gov |
| M5 | CNS | Less understood, involved in dopamine (B1211576) release | Potential target for addiction and Parkinson's disease nih.govunivie.ac.at |
Lead Optimization Strategies for this compound Scaffolds
Once an initial lead compound like this compound is identified, lead optimization is undertaken to enhance its pharmacological and pharmacokinetic properties. This iterative process involves synthesizing and testing analogs to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. danaher.comcriver.com
Key strategies for optimizing a this compound scaffold include:
Structure-Activity Relationship (SAR) Studies : SAR analysis involves systematically modifying the chemical structure of the lead compound to understand which parts of the molecule are crucial for its biological activity. ub.edunih.govnih.gov For instance, altering the length of an aliphatic side chain can impact the potency of a compound. nih.govresearchgate.net This data guides the rational design of more effective analogs.
Scaffold Hopping : This technique involves replacing the core chemical structure (the scaffold) of the lead compound with a structurally different one while maintaining the essential pharmacophoric features required for biological activity. nih.govuniroma1.it This can lead to the discovery of novel chemical series with improved properties, such as enhanced selectivity or better patentability. researchgate.netuniroma1.itchemrxiv.org
Computational Modeling : In silico methods like molecular docking and pharmacophore modeling are invaluable for predicting how structural modifications will affect a compound's binding to its target receptor. nih.govdanaher.com These computational tools can screen large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and reducing the time and cost of the optimization process. pnas.org
The ultimate goal of lead optimization is to produce a preclinical candidate with a desirable balance of efficacy, selectivity, and drug-like properties. danaher.comcriver.com
| Technique | Description | Objective |
|---|---|---|
| Structure-Activity Relationship (SAR) | Systematic modification of a molecule's structure to determine the contribution of different functional groups to its biological activity. ub.edunih.gov | To guide the rational design of more potent and selective compounds. |
| Scaffold Hopping | Replacing the core structure of a molecule while preserving key features for biological activity. nih.govuniroma1.it | To discover novel chemical classes with improved properties (e.g., ADMET, patentability). researchgate.netchemrxiv.org |
| Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties to enhance a desired characteristic. | To improve pharmacokinetic properties or reduce toxicity. |
| Computational Chemistry | Utilizing computer simulations (e.g., molecular docking, QSAR) to predict compound behavior and guide design. nih.govdanaher.com | To prioritize synthetic efforts and accelerate the optimization cycle. pnas.org |
Translational Research Paradigms for Advancing Preclinical Findings
Translational research acts as the bridge between basic scientific discoveries in the laboratory and their application in clinical practice. alliedacademies.org For a compound like this compound, this involves using a combination of preclinical models and biomarkers to predict its potential efficacy and safety in humans.
Preclinical Models : Animal models are essential for studying the in vivo effects of a drug candidate. danaher.comaltasciences.com For anticholinergic drugs targeting respiratory conditions like COPD, common models include exposing rodents to cigarette smoke or inducing inflammation with agents like elastase or lipopolysaccharide. nih.govscireq.comnih.gov These models allow researchers to assess a compound's impact on key disease features such as airway inflammation and lung function. nih.govsyncrosome.com
Biomarkers : A biomarker is a measurable indicator of a biological state or condition. dndi.org In the context of drug development, biomarkers can be used to demonstrate target engagement, monitor disease progression, or predict a patient's response to treatment. youtube.com For instance, cerebrospinal fluid (CSF) biomarkers of Alzheimer's disease pathology can be used to study the interaction between anticholinergic burden and cognitive decline. nih.gov The identification and validation of reliable biomarkers are crucial for making informed decisions during clinical trials. dndi.org
The translational pathway involves a phased approach, moving from preclinical studies to early-phase clinical trials in healthy volunteers and then to larger studies in patient populations. alliedacademies.orgdndi.org This process is designed to gather comprehensive data on the drug's pharmacokinetics, pharmacodynamics, and safety profile. altasciences.comyoutube.com
Challenges and Opportunities in Anticholinergic Drug Development Research
The development of anticholinergic drugs faces several significant challenges. A primary concern is managing the "anticholinergic burden," which refers to the cumulative effect of taking one or more medications with anticholinergic properties. nih.govnih.govtg.org.au A high anticholinergic burden is associated with adverse outcomes, particularly in older adults, including cognitive impairment, falls, and confusion. tg.org.aunews-medical.netregenstrief.org
Challenges:
Subtype Selectivity : As mentioned, the high degree of similarity among muscarinic receptor subtypes makes it difficult to design drugs that hit the desired target without affecting others, which can lead to side effects. pnas.org
Central Nervous System (CNS) Penetration : For peripherally acting drugs, avoiding penetration of the blood-brain barrier is crucial to prevent CNS side effects like delirium and cognitive decline. news-medical.net Conversely, for CNS disorders, achieving adequate brain exposure is a key challenge.
Deprescribing Initiatives : There is a growing awareness among healthcare professionals of the risks associated with high anticholinergic burden, leading to efforts to deprescribe these medications, which could impact the market for new, non-selective agents. news-medical.netregenstrief.org
Opportunities:
Targeted Therapies : Advances in structural biology and computational chemistry present opportunities to develop highly selective muscarinic antagonists or agonists, potentially offering improved efficacy with fewer side effects. researchgate.netpnas.org
Novel Formulations and Delivery : Innovations in drug delivery, such as transdermal patches or targeted inhalation devices, can optimize the therapeutic window and reduce systemic exposure. biospace.com
Addressing Unmet Needs : There remain significant unmet needs in conditions like COPD, overactive bladder, and certain neuropsychiatric disorders where improved anticholinergic therapies could provide substantial benefits. fortunebusinessinsights.comnih.gov The development of next-generation anticholinergics with superior safety and efficacy profiles represents a significant opportunity for pharmaceutical research. biospace.comfortunebusinessinsights.com
Future Directions and Emerging Research Avenues for Hexopyrronium Bromide
Exploration of Undiscovered Pharmacological Utilities Beyond Current Research Scope
While the anticholinergic properties of hexopyrronium (B1206158) bromide are well-established, its full pharmacological potential remains largely untapped. Future research is poised to explore its utility in complex and challenging therapeutic areas, moving beyond its traditional applications.
Neurodegenerative Diseases: A significant emerging avenue is the investigation of hexopyrronium bromide for neurodegenerative diseases. Patent applications have included this compound among anticholinergic agents with potential utility in treating such conditions. The rationale lies in the crucial role of cholinergic signaling in cognitive function; modulating these pathways could offer therapeutic benefits in diseases like Alzheimer's and Parkinson's, which are characterized by neurotransmitter imbalances and progressive neuronal loss mdpi.comnih.gov. The broader class of heterocyclic compounds, to which the pyrrolidinium (B1226570) core of hexopyrronium belongs, is a fertile ground for the discovery of new treatments for these disorders mdpi.com.
Dermatological Applications: Beyond its use in hyperhidrosis, the application of this compound in dermatology could be expanded. Research into topical anticholinergics suggests potential efficacy in treating other skin conditions, such as syringomas, which are benign tumors of the eccrine sweat glands. Exploring its mechanism of action on various skin appendages could unveil novel treatments for a range of dermatological disorders.
Gastrointestinal and Urological Disorders: Building on early research into its effects on gastric secretion, future studies could investigate this compound for other gastrointestinal disorders characterized by hypermotility or excessive secretion. Furthermore, its antimuscarinic properties make it a candidate for investigation in urological conditions like overactive bladder, a field where other anticholinergics are standard therapy.
| Therapeutic Area | Potential Application | Research Rationale |
|---|---|---|
| Neurology | Adjunctive therapy for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) | Modulation of cholinergic pathways involved in cognitive and motor function. |
| Dermatology | Treatment of syringomas and other eccrine gland disorders | Targeted anticholinergic effect on skin appendages beyond hyperhidrosis. |
| Gastroenterology | Management of irritable bowel syndrome (IBS) or other hypermotility disorders | Antispasmodic and antisecretory effects on the gastrointestinal tract. |
| Urology | Treatment of overactive bladder (OAB) | Antimuscarinic action on bladder smooth muscle to reduce urgency and frequency. |
Integration with Advanced Drug Delivery System Research Methodologies
The clinical utility of this compound can be significantly enhanced by leveraging advanced drug delivery systems. Its quaternary ammonium (B1175870) structure imparts a permanent positive charge, which presents both challenges and opportunities for formulation and delivery.
Topical and Transdermal Systems: Iontophoresis, a technique that uses a weak electrical current to enhance the penetration of charged molecules through the skin, has been successfully used to deliver this compound for localized conditions like palmar hyperhidrosis sweathelp.orgresearchgate.net. Future research can focus on optimizing iontophoretic parameters and developing patient-friendly devices for at-home use. Furthermore, the development of transdermal patches offers a non-invasive method for achieving sustained systemic drug levels, which could improve patient compliance and provide controlled release, bypassing first-pass metabolism adhexpharma.compharmaceutical-journal.com.
Nanotechnology-Based Carriers: Encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles could revolutionize its delivery nih.gov. These systems can improve the compound's penetration across biological barriers like the stratum corneum and potentially the blood-brain barrier frontiersin.org. For instance, hybrid liposomes incorporating cationic surfactants could enhance skin permeation for topical applications nih.gov.
Novel Delivery Technologies: Emerging technologies like microneedles present a promising frontier. Microneedle arrays can create microscopic, painless channels in the skin, enabling the efficient delivery of drugs that would otherwise not be absorbed transdermally pharmaceutical-journal.commdpi.com. This could be particularly advantageous for delivering this compound for both local and systemic effects.
| Delivery System | Mechanism of Action | Potential Advantage for this compound |
|---|---|---|
| Iontophoresis | Uses electrical current to drive the positively charged drug across the skin. | Enhanced local delivery for dermatological applications; proven efficacy sweathelp.org. |
| Transdermal Patches | Provides controlled, passive diffusion of the drug into systemic circulation. | Sustained release, improved patient compliance, avoidance of GI tract adhexpharma.com. |
| Liposomal Formulations | Encapsulates the drug in lipid vesicles to improve solubility and skin penetration. | Targeted delivery and reduced systemic exposure for topical use nih.gov. |
| Microneedle Arrays | Creates micropores in the stratum corneum for enhanced drug permeation. | Painless delivery with rapid onset for systemic or local action mdpi.com. |
Novel Synthetic Routes and Sustainable Chemistry Approaches for Analogues
The future of pharmaceutical development is intrinsically linked to sustainable and efficient manufacturing. Applying the principles of green chemistry to the synthesis of this compound and its analogues can reduce environmental impact and production costs researchgate.netmdpi.com.
Green Chemistry Principles: Future synthetic research should focus on routes that minimize waste, avoid hazardous solvents, and improve atom economy nih.govresearchgate.net. This includes exploring one-pot synthesis or multicomponent reactions to reduce intermediate purification steps rsc.org. The use of alternative energy sources, such as microwave irradiation, and greener solvents like ionic liquids or water, could lead to more environmentally benign processes mdpi.comresearchgate.net.
Development of "Soft" Analogues: A key direction in medicinal chemistry is the design of "soft drugs"—biologically active compounds that undergo predictable metabolism to inactive, non-toxic substances after exerting their therapeutic effect researchgate.net. Developing soft analogues of this compound could be a transformative approach. For example, designing a molecule that is active topically on sweat glands but is rapidly hydrolyzed into an inactive metabolite upon entering systemic circulation would minimize anticholinergic side effects like dry mouth or blurred vision. The development of Sofpironium bromide, a related anticholinergic, exemplifies the success of this approach researchgate.netnih.gov.
Catalytic Innovations: Employing innovative catalysts can enable new, more efficient chemical transformations astrazeneca.com. Research into novel catalytic systems could provide regioselective and stereoselective synthetic pathways, leading to more potent and specific analogues of this compound.
Collaborative Research Frameworks and Open Science Initiatives in Anticholinergic Drug Discovery
The complexity of modern drug discovery, particularly for multifaceted conditions like neurodegenerative diseases, necessitates a shift away from siloed research toward more collaborative models.
Open Science Models: Initiatives like the one pioneered by the Montreal Neurological Institute encourage the sharing of data, research materials, and results to accelerate discovery nih.govmcgill.ca. Adopting an open science framework for this compound research would allow scientists globally to access data, build upon existing findings, and avoid redundant experiments. This is especially critical for exploring new therapeutic areas where a foundational body of knowledge is needed.
Public-Private Partnerships: Collaborative efforts between academic institutions, pharmaceutical companies, and patient advocacy groups can bridge the gap between basic research and clinical application. Such partnerships can provide the necessary funding, resources, and clinical expertise to investigate novel applications for compounds like this compound.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying hexopyrronium bromide in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for bromide-containing compounds. For this compound, reverse-phase HPLC with UV detection (e.g., 210–220 nm) is suitable. Sample preparation should include protein precipitation with acetonitrile or solid-phase extraction to isolate the compound from plasma or tissue homogenates. Method validation must follow ICH guidelines, assessing linearity (1–100 μg/mL), recovery (>85%), and precision (RSD <5%) .
Q. What in vivo models are historically used to study the pharmacological effects of this compound?
- Methodology : Early studies utilized male Wistar rats and dogs to evaluate gastric acid suppression. Rats are administered ethanol to induce gastric ulcers, followed by this compound (0.1–1.0 mg/kg, oral or intravenous). Gastric secretion volume and pH are measured via pyloric ligation. Dogs, with chronic gastric fistulas, allow direct sampling of gastric juice post-administration (0.5–2.0 mg/kg). These models require controlled fasting periods (18–24 hrs) and ethical oversight for surgical procedures .
Advanced Research Questions
Q. How do contradictory findings on this compound’s efficacy in ulcer models inform experimental design?
- Methodology : Alphin & Ward (1967) reported dose-dependent inhibition of gastric acid in dogs (64% reduction at 2 mg/kg) but inconsistent ulcer protection in rats. To resolve contradictions, use parallel models (e.g., ethanol-induced vs. stress-induced ulcers) and standardize endpoints (e.g., ulcer index, histopathology). Include positive controls (e.g., omeprazole) and assess confounding variables like mucosal prostaglandin levels, which may modulate hexopyrronium’s effects .
Q. What molecular mechanisms underlie this compound’s anticholinergic activity, and how can they be differentiated from other quaternary ammonium analogs?
- Methodology : this compound acts as a competitive antagonist at muscarinic receptors (M3 subtype in gastric parietal cells). Differentiate its binding affinity (Ki) using radioligand displacement assays (e.g., [<sup>3</sup>H]-N-methylscopolamine). Compare selectivity profiles against glycopyrronium bromide using functional assays (e.g., isolated rat ileum contraction). Advanced techniques like cryo-EM can resolve structural interactions with receptor subtypes .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens for this compound in preclinical studies?
- Methodology : Conduct serial blood sampling in rats after IV/oral dosing to derive PK parameters (t1/2, Cmax, AUC). Link plasma concentrations to gastric pH changes using an Emax model. Adjust for species-specific metabolic pathways (e.g., cytochrome P450 isoforms) and biliary excretion patterns. Simulations in software like NONMEM or Monolix can predict optimal dosing intervals for sustained acid suppression .
Data Contradiction and Reproducibility
Q. Why do interspecies differences in this compound’s efficacy exist, and how can translational research address this?
- Methodology : Dogs show higher sensitivity due to denser M3 receptor distribution in gastric mucosa. To bridge species gaps, use human gastric organoids or primary cell cultures to test receptor binding and acid secretion. Cross-species RNA-seq can identify divergent receptor expression patterns. Validate findings in transgenic murine models expressing human M3 receptors .
Q. What strategies mitigate batch-to-batch variability in this compound’s biological activity?
- Methodology : Implement strict quality control (QC) protocols:
- Purity : HPLC purity ≥98% (USP standards).
- Stability : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months).
- Bioactivity : Standardize in vitro assays (e.g., IC50 in receptor binding) across batches.
Contamination with bromide counterion variants (e.g., chloride) must be excluded via ion chromatography .
Experimental Design Considerations
Q. What are the critical parameters for designing dose-response studies of this compound in ulcer models?
- Methodology :
- Dose range : 0.1–5.0 mg/kg (oral/IV) based on prior ED50 data.
- Timing : Administer 30 mins pre-ulcer induction (ethanol) or continuously via osmotic pumps.
- Endpoints : Quantitative histopathology (e.g., H&E staining for epithelial erosion) and biochemical markers (e.g., mucosal prostaglandin E2).
- Sample size : Use power analysis (α=0.05, β=0.2) to determine n=8–10/group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
